molecular formula C6H8F3N B13199900 (But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine

(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine

Cat. No.: B13199900
M. Wt: 151.13 g/mol
InChI Key: XJXSSYBIBFKTHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine is an organic compound characterized by the presence of both an alkyne and a trifluoroethyl group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine typically involves the reaction of but-3-yn-1-amine with 2,2,2-trifluoroethyl iodide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or chromatography to achieve the desired purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products Formed:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated amines.

    Substitution: Formation of substituted amines with various functional groups.

Scientific Research Applications

(But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine involves its interaction with various molecular targets. The alkyne group can participate in click chemistry reactions, forming stable triazole rings. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to interact with biological membranes and proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    (But-3-yn-1-yl)amine: Lacks the trifluoroethyl group, resulting in different chemical and biological properties.

    (2,2,2-Trifluoroethyl)amine: Lacks the alkyne group, affecting its reactivity and applications.

    (But-3-yn-1-yl)(2,2,2-trifluoroethyl)amine derivatives: Compounds with additional functional groups that can further modulate their properties.

Uniqueness: this compound is unique due to the combination of the alkyne and trifluoroethyl groups, which confer distinct reactivity and potential applications. The presence of both groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C6H8F3N

Molecular Weight

151.13 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)but-3-yn-1-amine

InChI

InChI=1S/C6H8F3N/c1-2-3-4-10-5-6(7,8)9/h1,10H,3-5H2

InChI Key

XJXSSYBIBFKTHZ-UHFFFAOYSA-N

Canonical SMILES

C#CCCNCC(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.